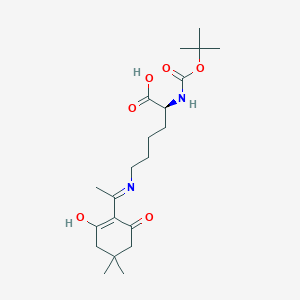

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine

Description

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine (hereafter referred to by its full name) is a protected lysine derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:

- N-alpha-t-Butyloxycarbonyl (Boc): An acid-labile group removed via trifluoroacetic acid (TFA) .

- N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): A base-stable, hydrazine-labile protecting group enabling selective ε-amino deprotection .

This compound is critical for synthesizing lysine-containing peptides with precise regioselectivity. Its stability under acidic conditions (e.g., during Boc deprotection) and compatibility with SPPS protocols make it a staple in peptide chemistry. Commercial variants, such as the dicyclohexylamine (DCHA) salt form, are available for enhanced handling and solubility .

Properties

IUPAC Name |

(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJWHSKBOASTKY-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, often referred to as Dde-Lysine, is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by its unique structural features which enhance its utility in various biochemical applications, particularly in the field of peptide ligation and cyclization.

- Molecular Formula : C21H34N2O6

- Molecular Weight : 410.51 g/mol

- CAS Number : 1272754-98-9

Biological Activity

The biological activity of Dde-Lysine primarily revolves around its role in peptide synthesis and modification. Below are key aspects of its activity:

1. Peptide Synthesis

Dde-Lysine is utilized in solid-phase peptide synthesis (SPPS) due to its ability to form stable linkages with other amino acids. The protective t-butyloxycarbonyl (Boc) group allows for selective deprotection during synthesis, enabling the incorporation of Dde-Lysine into peptides without premature cleavage.

2. Enzymatic Reactions

Recent studies have highlighted the effectiveness of Dde-Lysine in enzymatic reactions, particularly those involving ligases such as butelase 1. These enzymes facilitate the cyclization of peptides, enhancing their stability and biological activity. For instance, peptides containing Dde-Lysine have shown increased yields and efficiency in cyclization reactions compared to traditional methods .

3. Applications in Drug Design

Dde-Lysine's structural modifications allow for the development of peptide-based drugs with improved pharmacological properties. Its ability to form cyclic structures can lead to enhanced bioavailability and specificity in targeting biological pathways.

Case Studies

Case studies have demonstrated the effectiveness of Dde-Lysine in various applications:

Case Study 1: Cyclization Efficiency

A study investigated the cyclization efficiency of peptides using butelase 1 with Dde-Lysine incorporated into the sequence. The results indicated that peptides with Dde-Lysine exhibited over 95% yield in cyclization reactions, showcasing its potential for high-efficiency peptide synthesis .

Case Study 2: Therapeutic Peptides

Research has explored the use of Dde-Lysine in the design of therapeutic peptides targeting specific receptors. The modified lysine was integral in achieving selective binding and enhanced therapeutic efficacy in preclinical models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H34N2O6 |

| Molecular Weight | 410.51 g/mol |

| CAS Number | 1272754-98-9 |

| Yield in Cyclization | >95% |

| Stability | High |

Scientific Research Applications

Medicinal Chemistry

N-alpha-t-Butyloxycarbonyl-N-epsilon-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine has been utilized in the development of novel therapeutic agents due to its ability to enhance the pharmacological properties of peptides. Research indicates that modifications using this compound can lead to increased stability and bioavailability of peptide-based drugs. For instance, studies have shown that peptides modified with cyclohexylidene groups exhibit improved resistance to enzymatic degradation, making them more effective as therapeutic agents against various diseases, including cancer and bacterial infections .

Peptide Synthesis

The compound plays a crucial role in the synthesis of complex peptides through SPPS. It allows for the introduction of specific functional groups that can be further modified to enhance the biological activity of the synthesized peptides. The orthogonal protection strategy provided by the Boc group enables chemists to create diverse peptide libraries for screening potential drug candidates .

Antimicrobial Applications

Recent studies have explored the antimicrobial properties of peptides synthesized using this compound. For example, chimeric analogs incorporating this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

Comparison with Similar Compounds

N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine

- Structural Difference : This compound is the D-lysine enantiomer of the target molecule, differing in stereochemistry at the α-carbon.

- Functional Impact: D-amino acids confer protease resistance and altered bioactivity in peptides. This variant is used to engineer peptides with enhanced metabolic stability .

- Molecular Weight : 410.5 g/mol (identical to the L-lysine form) .

- Applications : Peptide therapeutics requiring chiral specificity or resistance to enzymatic degradation.

Nalpha-Fmoc-Nepsilon-Dde-L-lysine

- Structural Difference: The α-amino group is protected by fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.

- Functional Impact :

- Safety Profile: Classified as non-hazardous under OSHA standards, though standard lab precautions (e.g., PPE, dust control) are advised .

N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine

- Structural Difference : The Dde group is modified with a 3-methylbutyl substituent instead of ethyl.

- This variant is suited for syntheses requiring delayed ε-amino group exposure .

DCHA Salt Form (Boc-Lys(Dde)-OH*DCHA)

- Structural Difference : The target compound is complexed with dicyclohexylamine (DCHA).

- Functional Impact :

Comparative Data Table

Research Findings and Practical Considerations

- Orthogonal Deprotection : The Boc/Dde combination allows sequential removal of α- and ε-protecting groups, critical for synthesizing branched or modified peptides .

- Stereochemical Effects : D-lysine variants are indispensable for biomedical applications requiring chiral specificity .

- Safety and Handling: While non-hazardous, Dde-containing compounds require hydrazine treatment in controlled environments to avoid side reactions .

- Salt Forms : DCHA salts improve handling but may introduce additional purification steps to remove counterions .

Q & A

Q. Table 1: Stability Assessment Workflow

| Parameter | Method | Key Metrics |

|---|---|---|

| Thermal Stability | TGA/DSC | Onset decomposition temperature |

| Hydrolytic Stability | HPLC-UV (accelerated aging) | % Purity over time |

| Photostability | UV-Vis Spectrophotometry | Absorbance shifts (λmax) |

How does this compound’s dual-protection design impact its use in solid-phase peptide synthesis (SPPS)?

Basic Research Focus

The t-Boc/Dde protection scheme enables:

- Selective ε-Amino Deprotection : Hydrazine treatment selectively removes the Dde group, allowing site-specific conjugation (e.g., fluorescent labels or biotinylation) without disturbing the t-Boc-protected α-amino group.

- Orthogonal Cleavage : After SPPS, TFA cleaves the t-Boc group while leaving acid-labile resins (e.g., Wang resin) intact.

Methodological Tip : Monitor deprotection efficiency via Kaiser test (for free amines) or MALDI-TOF MS for intermediate verification .

What analytical techniques are critical for assessing batch-to-batch consistency?

Advanced Research Focus

To ensure reproducibility:

- HPLC-PDA : Quantify purity (>98%) and detect trace impurities (e.g., residual DMDAAC from synthesis) .

- NMR Spectroscopy : Compare ¹H NMR integrals (e.g., t-Boc methyl protons at δ 1.4 ppm) across batches.

- Elemental Analysis : Confirm stoichiometric ratios (e.g., C: 58.2%, H: 7.5%, N: 8.9%).

Data Contradiction Management : If batches show variability in melting points (±5°C), perform DSC to assess crystallinity differences and adjust recrystallization solvents (e.g., switch from EtOAc to hexane/EtOAc mixtures) .

How can researchers mitigate side reactions during ε-amino group functionalization?

Advanced Research Focus

Common side reactions include:

- Over-alkylation : Use stoichiometric control (1.2 equivalents of alkylating agent) and low temperatures (0–4°C).

- Hydrazine Overexposure : Limit Dde deprotection to 2 hr in 2% hydrazine/DMF to prevent peptide backbone cleavage .

Validation Strategy : Employ LC-MS to detect side products (e.g., tert-butyl carbamate adducts at m/z + 100) and optimize reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.